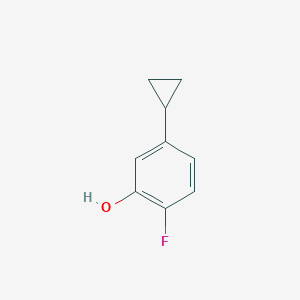

5-环丙基-2-氟苯酚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Cyclopropyl-2-fluorophenol is a compound that is part of a broader class of organic molecules featuring a fluorophenol moiety coupled with a cyclopropyl group. While the specific compound 5-Cyclopropyl-2-fluorophenol is not directly mentioned in the provided papers, the papers do discuss related compounds that share structural similarities, such as the presence of fluorophenyl and cyclopropyl groups, which are relevant to understanding the chemical behavior and properties of 5-Cyclopropyl-2-fluorophenol.

Synthesis Analysis

The synthesis of compounds related to 5-Cyclopropyl-2-fluorophenol involves various strategies. For instance, the synthesis of 1-cyclopropylmethyl-5-(o-fluorophenyl)-7-chloro-1,3-dihydro-2H-1,4-benzodiazepin-2-one (KB-509) indicates the use of a two-step mechanism starting with hydrolysis followed by ring closure, which could be relevant for synthesizing structurally similar compounds . Additionally, the asymmetric synthesis of (1R,2S)-2-fluorocyclopropylamine, a key intermediate in the production of quinolonecarboxylic acid, involves diastereoface selective cyclopropanation followed by hydrogenolysis . These methods provide insight into potential synthetic routes that could be adapted for the synthesis of 5-Cyclopropyl-2-fluorophenol.

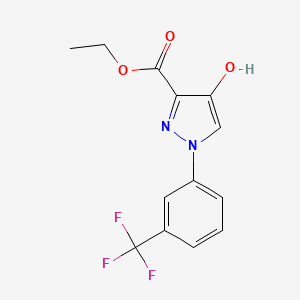

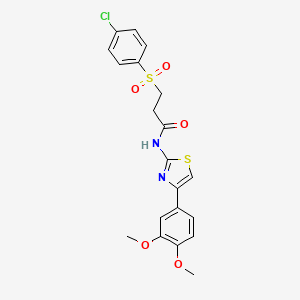

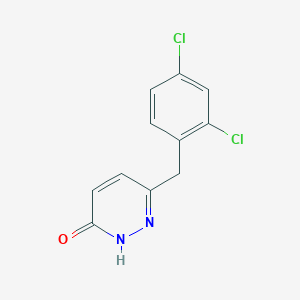

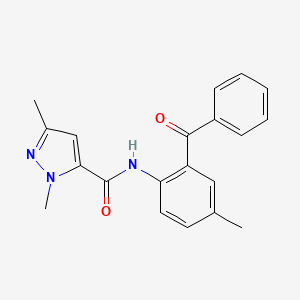

Molecular Structure Analysis

The molecular structure of compounds similar to 5-Cyclopropyl-2-fluorophenol can be complex, as seen in the crystal structure determination of 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol . This compound exhibits strong intermolecular hydrogen bonding, which is a significant factor in the molecular arrangement within the crystal lattice. Such structural analyses are crucial for understanding the physical properties and reactivity of 5-Cyclopropyl-2-fluorophenol.

Chemical Reactions Analysis

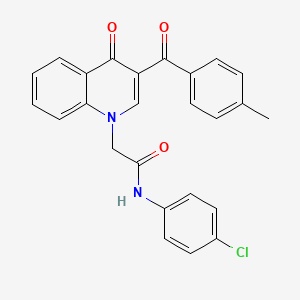

The chemical reactivity of related compounds, such as the synthesis of novel 2-fluorophenyl-5-aryl/cyclopropyl-1,3,4-oxadiazoles, involves multi-step reactions and the formation of isomers . These reactions highlight the potential complexity in synthesizing compounds with fluorophenyl and cyclopropyl groups and suggest that 5-Cyclopropyl-2-fluorophenol may also undergo a variety of chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Cyclopropyl-2-fluorophenol can be inferred from related compounds. For example, the presence of fluorine atoms often contributes to the stability and reactivity of the molecule due to the electronegativity of fluorine . Additionally, the cyclopropyl group can impart strain to the molecule, influencing its reactivity . The intermolecular hydrogen bonding observed in related compounds suggests that 5-Cyclopropyl-2-fluorophenol may also exhibit strong hydrogen bonding, affecting its solubility and boiling point .

科学研究应用

杀虫活性:施等人(2000 年)的一项研究合成了类似于 5-环丙基-2-氟苯酚的化合物,并评估了它们的杀虫活性。他们发现这些化合物对夜蛾科害虫有效,表明了潜在的农业应用 施伟、钱晓、宋刚、张瑞、李荣。(2000 年)。氟化学杂志.

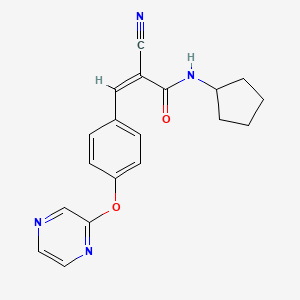

催化反应和有机合成:马丁-马图特等人(2003 年)讨论了如何将 5-(2-呋喃基)-1-炔烃(包括具有类似于 5-环丙基-2-氟苯酚结构的炔烃)用于催化反应以生成酚。这一发现对有机化学和合成领域具有重要意义 马丁-马图特、B.、内华多、C.、卡德纳斯、D.、埃查瓦伦、A.(2003 年)。美国化学学会杂志.

生物成像应用:格斯特等人(2020 年)探索了与 5-环丙基-2-氟苯酚相关的三氨基环丙烯阳离子荧光团的合成,用于生物成像应用。这些荧光团表现出强大的光物理特性,并有效用于细胞培养中的 DNA 可视化和核反染色 格斯特、M.、米尔、R.、福兰、G.、希克森、B.、内卡科夫、A.、达丁、T.(2020 年)。有机化学杂志.

药理学研究:奥利维拉-朱尼尔等人(2007 年)研究了一种结构上与 5-环丙基-2-氟苯酚相关的化合物,考察了其对人细胞中 NADPH 氧化酶活性和相关通路的影响。这项研究有助于我们了解细胞机制和潜在的治疗应用 奥利维拉-朱尼尔、E. B.、托马齐、S. M.、雷德、J.、安图内斯、E.、孔迪诺-内托、A.(2007 年)。欧洲药理学杂志.

环境化学和降解:林和林(2014 年)利用光催化氧化研究了 5-氟尿嘧啶(一种与 5-环丙基-2-氟苯酚相关的化合物)在水性环境中的降解。这项研究对于了解此类化合物的环境影响和降解途径具有重要意义 林海、林爱。(2014 年)。水研究.

化学稳定性研究:浩一等人(1979 年)研究了一种类似于 5-环丙基-2-氟苯酚的化合物在水溶液中的稳定性,深入了解了其化学性质和潜在应用 浩一、A.、茂、F.、纪夫、A.、功、S.(1979 年)。国际药剂学杂志.

安全和危害

未来方向

作用机制

Target of Action

The primary targets of 5-Cyclopropyl-2-fluorophenol are currently unknown. This compound is a fluorinated aromatic compound, and similar compounds have been known to interact with various enzymes and receptors in the body . .

Mode of Action

Fluorinated aromatic compounds, in general, are known to interact with their targets through various mechanisms, including covalent binding, allosteric modulation, and competitive inhibition . The fluorine atom’s high electronegativity can alter the compound’s bioavailability and metabolic stability, potentially influencing its interaction with targets .

Biochemical Pathways

Fluorinated aromatic compounds can potentially affect various biochemical pathways depending on their specific targets . For instance, some fluorinated compounds have been shown to interfere with DNA synthesis

Pharmacokinetics

Fluorine’s high electronegativity and the strength of the carbon-fluorine bond can enhance metabolic stability and alter bioavailability .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Cyclopropyl-2-fluorophenol. Factors such as pH, temperature, and the presence of other compounds can affect its stability and interaction with targets . Additionally, the compound’s environmental persistence and potential bioaccumulation should be considered when assessing its environmental impact .

属性

IUPAC Name |

5-cyclopropyl-2-fluorophenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c10-8-4-3-7(5-9(8)11)6-1-2-6/h3-6,11H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKQPFJRHQDUZJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=C(C=C2)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B3003460.png)

![2-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-6-fluorobenzamide](/img/structure/B3003465.png)

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B3003466.png)

![[2-oxo-2-(4-sulfamoylanilino)ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B3003471.png)

![(2-Methoxypyridin-3-yl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B3003477.png)